MC-Val-Cit-PAB-carfilzomib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-carfilzomib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the irreversible proteasome inhibitor carfilzomib with the linker MC-Val-Cit-PAB, which facilitates the delivery of the drug to cancer cells . This compound is designed to enhance the efficacy of cancer treatment by ensuring the precise delivery of the therapeutic agent to the target cells, thereby minimizing off-target effects and reducing toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-carfilzomib involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB, followed by its conjugation with carfilzomib . The linker is synthesized using standard peptide coupling reactions, where the valine-citrulline dipeptide is coupled with para-aminobenzyloxycarbonyl (PAB) under specific conditions . The final step involves the conjugation of the linker to carfilzomib, which is achieved through a series of chemical reactions that ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers for the preparation of the linker, followed by large-scale conjugation reactions to produce the final compound . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
MC-Val-Cit-PAB-carfilzomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound is relatively stable under oxidative and reductive conditions, but specific reagents can induce these reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carfilzomib and the cleaved linker.
Oxidation and Reduction: Modified forms of the compound with altered functional groups.
Substitution: Derivatives of this compound with different substituents on the PAB moiety.
科学的研究の応用
MC-Val-Cit-PAB-carfilzomib has several scientific research applications, including:
作用機序
MC-Val-Cit-PAB-carfilzomib exerts its effects through the inhibition of the proteasome, a complex responsible for degrading intracellular proteins . Carfilzomib irreversibly binds to the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, leading to the accumulation of proteins and subsequent cell cycle arrest and apoptosis . The linker MC-Val-Cit-PAB ensures the selective delivery of carfilzomib to cancer cells, where it is cleaved by lysosomal enzymes, releasing the active drug .
類似化合物との比較
MC-Val-Cit-PAB-carfilzomib is unique due to its specific linker and the use of carfilzomib as the active agent. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker-drug conjugate used in cancer therapy.
MC-Val-Cit-PAB-duocarmycin: A compound with a different cytotoxic agent but similar linker.
MC-Val-Cit-PAB-maytansinoid: Another ADC with a different payload but the same linker.
These compounds share the same linker but differ in their cytotoxic agents, which affects their mechanism of action and therapeutic applications .
特性
分子式 |
C68H96IN11O13 |
---|---|
分子量 |
1402.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;iodide |
InChI |
InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1 |
InChIキー |
LZSSFWVHVYJCSL-FWDVWTIGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
正規SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。